physical and chemical properties of 3-chloro-3-methylhexane
physical and chemical properties of 3-chloro-3-methylhexane
An In-depth Technical Guide to 3-Chloro-3-Methylhexane
Abstract
This technical guide provides a comprehensive overview of the (C₇H₁₅Cl), a tertiary alkyl halide of significant interest in the study of nucleophilic substitution and elimination reaction mechanisms. This document delves into the compound's structural characteristics, spectroscopic profile, and key physicochemical parameters. A central focus is placed on its reactivity, particularly the mechanistic dichotomy between Sₙ1/E1 pathways, which is rationalized through the principles of carbocation stability. Furthermore, this guide presents detailed, field-proven experimental protocols for its synthesis from 3-methyl-3-hexanol and for its purity assessment via gas chromatography (GC). Safety protocols and handling recommendations are also summarized to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a thorough, practical understanding of this archetypal tertiary alkyl halide.
Introduction and Molecular Identity
3-Chloro-3-methylhexane is a halogenated alkane characterized by a chlorine atom and a methyl group attached to the third carbon of a hexane chain. As a tertiary alkyl halide, the carbon atom bonded to the halogen is also bonded to three other carbon atoms. This structural feature is the primary determinant of its chemical behavior, making it a classic substrate for investigating unimolecular reaction kinetics. Its CAS Registry Number is 43197-78-0.[1][2][3] The molecule is chiral, existing as two enantiomers, (R)-3-chloro-3-methylhexane and (S)-3-chloro-3-methylhexane.
Molecular Structure:
Physicochemical and Spectroscopic Properties
The physical properties of 3-chloro-3-methylhexane are dictated by its molecular weight and branched structure. The quantitative data for these properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Chloro-3-Methylhexane
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Cl | [1][3][4][5] |
| Molecular Weight | 134.65 g/mol | [1][3][5][6] |
| IUPAC Name | 3-chloro-3-methylhexane | [1] |
| CAS Number | 43197-78-0 | [1][2][5] |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | 135 °C | [5] |
| Density | 0.879 g/cm³ | [5][7] |
| Refractive Index | 1.4265 | [5] |
| Flash Point | 35 °C (95 °F) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [8] |
Spectroscopic Profile:
Spectroscopic data is crucial for the unambiguous identification and characterization of 3-chloro-3-methylhexane.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for 3-chloro-3-methylhexane include C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show complex multiplets for the methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl and propyl chains, and a singlet for the methyl group attached to the quaternary carbon. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom.
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¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon atom bonded to the chlorine appearing most downfield.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Chemical Properties and Reactivity
As a tertiary alkyl halide, the reactivity of 3-chloro-3-methylhexane is dominated by reaction pathways that proceed through a carbocation intermediate. This is in stark contrast to primary alkyl halides, which favor Sₙ2 reactions due to lower steric hindrance.[9]
Nucleophilic Substitution and Elimination: The Sₙ1/E1 Manifold
The core of 3-chloro-3-methylhexane's reactivity lies in its propensity to undergo unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. The rate-determining step for both pathways is the spontaneous dissociation of the C-Cl bond to form a stable tertiary carbocation (3-methylhexan-3-yl cation) and a chloride ion.[10][11]
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Causality of Reactivity: The stability of this tertiary carbocation is the paramount factor driving the reaction. It is stabilized by two key effects:
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Inductive Effect: The three alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge.[10]
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Hyperconjugation: The overlap of the filled C-H σ-orbitals on adjacent carbons with the empty p-orbital of the carbocation further delocalizes the positive charge, significantly lowering the energy of the intermediate.[10]
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This high stability of the tertiary carbocation intermediate means that 3-chloro-3-methylhexane reacts much faster than its primary or secondary counterparts under Sₙ1 conditions.[10] In contrast, it is essentially unreactive under Sₙ2 conditions due to the severe steric hindrance around the electrophilic carbon, which prevents the backside attack required for the Sₙ2 mechanism.[9][12]
Once formed, the carbocation can be attacked by a nucleophile (Sₙ1 pathway) or a proton can be abstracted from an adjacent carbon by a base (E1 pathway).[11] These are competing processes, and the product distribution often depends on the reaction conditions, such as the nature of the solvent and the nucleophile/base strength. For example, reaction with water can yield both the substitution product (3-methyl-3-hexanol) and elimination products (alkenes).[11]
Visualization of Sₙ1/E1 Pathways
The diagram below illustrates the central role of the tertiary carbocation intermediate in the competing Sₙ1 and E1 reaction pathways of 3-chloro-3-methylhexane.
Caption: Workflow for the synthesis of 3-chloro-3-methylhexane.
Safety and Handling
3-Chloro-3-methylhexane is classified as a flammable liquid and vapor. [1]Standard laboratory safety precautions should be strictly followed.
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Handling: Handle in a well-ventilated area, preferably a chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. [13]* First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move the victim to fresh air. [13]Seek medical attention if irritation persists.
A full Safety Data Sheet (SDS) should be consulted before handling this chemical. [13]
Conclusion
3-Chloro-3-methylhexane serves as an exemplary model for understanding the behavior of tertiary alkyl halides. Its physical properties are consistent with a branched, seven-carbon chloroalkane. Its chemical reactivity is overwhelmingly dictated by the stability of the tertiary carbocation intermediate formed upon heterolysis of the C-Cl bond, leading to a competition between Sₙ1 and E1 reaction pathways. The experimental protocols provided herein offer robust methods for its synthesis and analysis, underscoring its utility as a substrate in both pedagogical and research settings. A thorough understanding of its properties and reactivity is essential for its safe and effective use in organic synthesis and mechanistic studies.
References
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PubChem. (n.d.). 3-Chloro-3-methylhexane. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Reactivity of primary and tertiary alkyl halides. Retrieved from [Link]
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NIST. (n.d.). Hexane, 3-chloro-3-methyl-. NIST WebBook, SRD 69. Retrieved from [Link]
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Stenutz. (n.d.). 3-chloro-3-methylhexane. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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Study.com. (n.d.). Why will 3-chloro-3-methylhexane with water yield both alcohol and alkene? Retrieved from [Link]
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ACS Publications. (n.d.). Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway. The Journal of Organic Chemistry. Retrieved from [Link]
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